molecular formula C10H11FO3 B13565067 Methyl3-fluoro-4-(2-hydroxyethyl)benzoate

Methyl3-fluoro-4-(2-hydroxyethyl)benzoate

Cat. No.: B13565067
M. Wt: 198.19 g/mol
InChI Key: DXQYLGSDYZSHDD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a hydroxyethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate typically involves the esterification of 3-fluoro-4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-4-(2-carboxyethyl)benzoic acid.

    Reduction: 3-fluoro-4-(2-hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    Methyl 4-(2-hydroxyethyl)benzoate: Lacks the fluorine atom, which may reduce its biological activity.

    Methyl 3-chloro-4-(2-hydroxyethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and properties.

Uniqueness

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is unique due to the combination of the fluorine atom and the hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6,12H,4-5H2,1H3

InChI Key

DXQYLGSDYZSHDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCO)F

Origin of Product

United States

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